Indeno[1,2-c]pyrazol-4(1H)-one

CDK2 inhibition structure-activity relationship oncology

Indeno[1,2-c]pyrazol-4(1H)-one (CAS 800379-51-5) is a fused tricyclic heterocycle comprising an indene ring system fused to a pyrazolone core (molecular formula C₁₀H₆N₂O, MW 170.17 g/mol). This parent scaffold serves as the foundational pharmacophore for a well-documented class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors, with extensive structure-activity relationship (SAR) characterization across multiple patent filings and peer-reviewed medicinal chemistry studies.

Molecular Formula C10H6N2O
Molecular Weight 170.171
CAS No. 800379-51-5
Cat. No. B2920458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[1,2-c]pyrazol-4(1H)-one
CAS800379-51-5
Molecular FormulaC10H6N2O
Molecular Weight170.171
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=NN3
InChIInChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12)
InChIKeyGHFDYLOGYDGRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[1,2-c]pyrazol-4(1H)-one CAS 800379-51-5: Privileged Kinase Inhibitor Scaffold with Multi-Target Synthetic Versatility


Indeno[1,2-c]pyrazol-4(1H)-one (CAS 800379-51-5) is a fused tricyclic heterocycle comprising an indene ring system fused to a pyrazolone core (molecular formula C₁₀H₆N₂O, MW 170.17 g/mol) [1]. This parent scaffold serves as the foundational pharmacophore for a well-documented class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors, with extensive structure-activity relationship (SAR) characterization across multiple patent filings and peer-reviewed medicinal chemistry studies [2]. The core scaffold possesses a planar, rigid geometry with hydrogen bond donor/acceptor capacity at the pyrazolone moiety (topological polar surface area = 45.8 Ų), enabling specific interactions within the ATP-binding pocket of CDK2 and related kinases [1][3]. Beyond oncology applications, this scaffold has demonstrated utility in generating derivatives with α-glucosidase/α-amylase inhibitory activity, antimicrobial activity, β1-adrenergic receptor modulation, and MDH2 inhibition [4].

Why Generic Indenopyrazole Scaffolds Cannot Substitute for Indeno[1,2-c]pyrazol-4(1H)-one CAS 800379-51-5 in Targeted Synthesis


Generic substitution of this core scaffold is precluded by the documented sensitivity of biological activity to specific substitution patterns on the indenopyrazolone framework. SAR studies reveal that potency against CDK2 varies by orders of magnitude depending solely on the nature of the C3 substituent—heterocycles at C3 produce the most potent CDK inhibitors, while longer alkyl chains or bulky para-phenyl substitutions result in complete loss of activity [1]. Similarly, α-glucosidase inhibitory activity among indeno[1,2-c]pyrazol-4(1H)-one derivatives ranges from IC₅₀ = 6.71 μg/mL to inactive depending on benzothiazole substitution and aryl group selection, with some derivatives outperforming the clinical standard acarbose while others show no meaningful inhibition [2]. Furthermore, antiproliferative activity against B16F10 melanoma cells varies more than 20-fold among structurally similar derivatives (IC₅₀ range: 20.72–418.9 μM) [3]. The fused indene-pyrazole geometry creates a rigid planar core that positions substituents into distinct spatial vectors, and improper substitution at N1, C3, or the pendant aryl positions can disrupt critical hydrogen-bonding interactions with target binding pockets [1]. Consequently, procurement of the unsubstituted parent scaffold CAS 800379-51-5 is essential for controlled SAR exploration rather than relying on commercially available pre-functionalized analogs that may exhibit unpredictable potency shifts.

Quantitative Differentiation Evidence: Indeno[1,2-c]pyrazol-4(1H)-one CAS 800379-51-5 vs. Comparators


C3-Heterocycle Substitution on Indeno[1,2-c]pyrazol-4(1H)-one Core Yields Superior CDK2 Inhibitory Potency vs. Alkyl-Substituted Analogs

The unsubstituted indeno[1,2-c]pyrazol-4(1H)-one core (CAS 800379-51-5) serves as the parent scaffold from which CDK inhibitors are derived. SAR analysis across a library of C3-substituted derivatives demonstrates that heterocyclic substituents at the C3 position produce the most potent CDK2 inhibitors, whereas alkyl-substituted analogs exhibit substantially reduced or negligible activity [1]. This differentiation is critical for medicinal chemistry programs targeting CDK2 inhibition, as the choice of C3 substituent alone determines whether nanomolar potency is achieved or lost entirely.

CDK2 inhibition structure-activity relationship oncology kinase inhibitor ATP-competitive

Indeno[1,2-c]pyrazol-4(1H)-one Derivative 4e Demonstrates 1.39-Fold Superior α-Glucosidase Inhibition vs. Acarbose Standard

Among a series of 15 indeno[1,2-c]pyrazol-4(1H)-one derivatives (4a–o) synthesized from the parent scaffold, compound 4e demonstrated superior α-glucosidase inhibitory activity compared to the clinical standard drug acarbose [1]. This represents a class-level differentiation where the indenopyrazolone pharmacophore confers measurable potency advantages over established α-glucosidase inhibitors.

Type II diabetes α-glucosidase inhibition carbohydrate metabolism antidiabetic enzyme inhibition

Indeno[1,2-c]pyrazol-4(1H)-one Derivatives 4e/4f/4h Exhibit 14.3- to 20.2-Fold Enhanced Antiproliferative Potency vs. Erlotinib in B16F10 Melanoma

Derivatives synthesized from the indeno[1,2-c]pyrazol-4(1H)-one core were screened against B16F10 melanoma cells and compared head-to-head with the EGFR inhibitor erlotinib as a positive control [1]. Three derivatives (4e, 4f, and 4h) demonstrated antiproliferative activity significantly exceeding that of erlotinib, with potency improvements spanning more than an order of magnitude.

anticancer melanoma antiproliferative B16F10 BRAF

Validated Research and Procurement Applications for Indeno[1,2-c]pyrazol-4(1H)-one CAS 800379-51-5


CDK2-Targeted Oncology Drug Discovery: C3-Heterocycle SAR Exploration

Based on the quantitative SAR evidence demonstrating that heterocyclic substituents at C3 produce the most potent CDK2 inhibitors among indeno[1,2-c]pyrazol-4(1H)-one derivatives, procurement of CAS 800379-51-5 is strategically justified for medicinal chemistry programs seeking to develop ATP-competitive CDK inhibitors with nanomolar potency [1]. The parent scaffold enables systematic exploration of C3-heterocycle diversity while avoiding the complete loss of activity observed with bulky alkyl or aryl substitutions. X-ray crystallographic confirmation of ATP-pocket binding (CDK2-13q complex) provides structural validation for structure-based design efforts [1].

Antidiabetic Lead Optimization Leveraging α-Glucosidase Inhibition Superior to Acarbose

The demonstrated 1.39-fold superior α-glucosidase inhibitory potency of indeno[1,2-c]pyrazol-4(1H)-one derivative 4e versus acarbose (IC₅₀ = 6.71 vs. 9.35 μg/mL) validates this scaffold as a productive starting point for Type II diabetes lead optimization [2]. Procurement of the unsubstituted core enables systematic variation of N1 and C3 substituents to further enhance potency beyond the 28% improvement already documented relative to the clinical standard.

Melanoma Antiproliferative Screening Programs with Validated Potency Advantage Over Erlotinib

The 14- to 20-fold enhanced antiproliferative activity of indeno[1,2-c]pyrazol-4(1H)-one derivatives (4e, 4f, 4h) compared to erlotinib in B16F10 melanoma cells (IC₅₀ = 20.72–29.35 μM vs. 418.9 μM) provides quantitative justification for using CAS 800379-51-5 as the core scaffold in melanoma-focused anticancer screening cascades [3]. Molecular docking data confirming favorable BRAF active-site interactions further supports scaffold selection for targeted oncology applications.

HIF-1α Pathway Modulation via MDH2-Targeted Indenopyrazole Probe Development

Indeno[1,2-c]pyrazole derivatives have been validated as inhibitors of mitochondrial malate dehydrogenase 2 (MDH2), with derivative 18 achieving IC₅₀ = 59 nM under normoxic conditions and IC₅₀ = 57 nM under hypoxia in MCF-7 breast cancer cells, representing class-level potency exceeding that of the reference compound LW6 in parallel docking evaluations (docking score = -31.63 kcal/mol) [4]. The parent scaffold CAS 800379-51-5 serves as the foundational core for developing HIF-1α pathway chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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